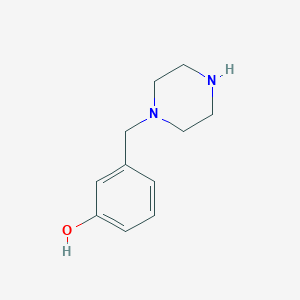

m-Hydroxybenzylpiperazine

Descripción general

Descripción

M-Hydroxybenzylpiperazine is a bioactive chemical . It has a chemical formula of C11H16N2O, an exact mass of 192.13, and a molecular weight of 192.262 . It is used in scientific research and exhibits diverse applications. Its unique structure allows for investigations in various fields, such as medicinal chemistry and neurobiology.

Synthesis Analysis

The synthesis of piperazine derivatives, like m-Hydroxybenzylpiperazine, has been explored in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of m-Hydroxybenzylpiperazine consists of a piperazine ring with a benzyl group substituted at one nitrogen and a hydroxy group on the meta position of the benzyl ring . The InChI Key is APDLKHAYHYJBDP-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving m-Hydroxybenzylpiperazine are not detailed in the search results, it’s worth noting that chemical reactions in micro- and nano-droplets can be dramatically accelerated . This could potentially apply to reactions involving m-Hydroxybenzylpiperazine.Physical And Chemical Properties Analysis

M-Hydroxybenzylpiperazine is a solid powder . It is soluble in DMSO . The product is stable enough for a few weeks during ordinary shipping and time spent in Customs .Aplicaciones Científicas De Investigación

Serotonin Function Probe

m-Chlorophenylpiperazine (mCPP), a closely related compound to m-Hydroxybenzylpiperazine, has been extensively used as a probe of serotonin function in psychiatric research. It acts as a direct 5-hydroxytryptamine (5HT) agonist and is useful in evaluating 5HT receptor sensitivity. Its administration leads to dose-dependent elevation of ACTH, cortisol, and prolactin levels in both animals and humans, along with increased body temperature in humans. It also induces various behavioral effects depending on the population studied, suggesting its potential in understanding 5HT receptor-related effects (Kahn & Wetzler, 1991).

Effects on Psychological and Physiological Parameters

Another study on mCPP highlights its effects on anxiety, cognitive performance, cardiovascular function, and hormone levels in human volunteers. This work suggests the diverse applications of mCPP and, by extension, related compounds like m-Hydroxybenzylpiperazine, in studying the effects of serotonin function manipulation on various physiological and psychological parameters (Silverstone et al., 1994).

Gastrointestinal Tract Research

Research on 5-hydroxytryptamine (5-HT) in the gastrointestinal tract of various species indicates the importance of related compounds in understanding the indirect and direct actions of 5-HT on nerves and smooth muscle, respectively. This kind of study can provide insights into gastrointestinal disorders and potential treatments (Drakontides & Gershon, 1968).

Safety And Hazards

Direcciones Futuras

Piperazine nucleus is found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . Therefore, piperazine-based compounds like m-Hydroxybenzylpiperazine are gaining prominence in today’s research . Future directions could include further exploration of its potential uses in medicinal chemistry and neurobiology.

Propiedades

IUPAC Name |

3-(piperazin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-3-1-2-10(8-11)9-13-6-4-12-5-7-13/h1-3,8,12,14H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDLKHAYHYJBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-Hydroxybenzylpiperazine | |

CAS RN |

443694-34-6 | |

| Record name | m-Hydroxybenzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443694346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-HYDROXYBENZYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZY9Q50UJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

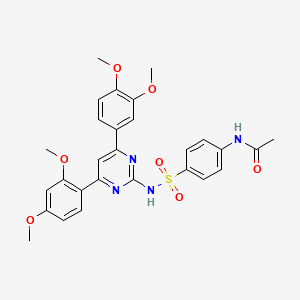

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

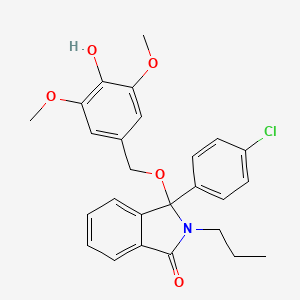

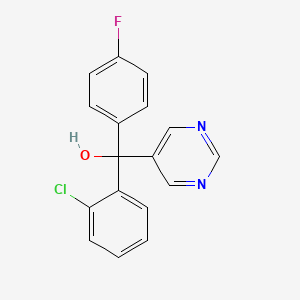

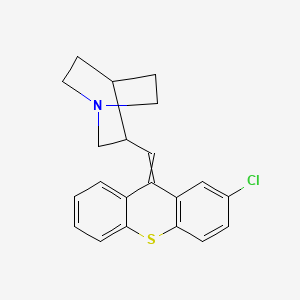

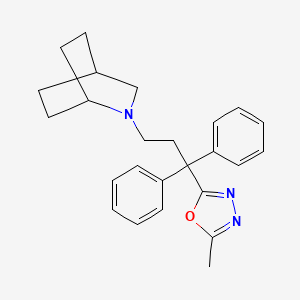

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,4-bis(trifluoromethyl)phenyl]-4-(pyridin-4-ylmethyl)phthalazin-1-amine](/img/structure/B1677045.png)